N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)propionamide
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Overview
Description
N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)propionamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and herbicidal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)propionamide typically involves multiple steps One common method starts with the preparation of the intermediate compounds, which are then coupled through various chemical reactionsReaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation occurs efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)propionamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on antibacterial and antifungal agents.
Medicine: The compound’s potential pharmacological properties could be explored for the development of new drugs.
Industry: It may be used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)propionamide likely involves the inhibition of specific enzymes or receptors in biological systems. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxypyridazine: Another sulfonamide with similar antibacterial properties.
N-(4-(N’-substituted sulfamoyl)phenyl)myrtenamides: Compounds with a similar sulfonamide structure but different biological activities.
Uniqueness
N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)propionamide is unique due to the presence of the methoxypyridazine moiety, which may confer additional biological activities not seen in other sulfonamides. This structural feature could make it a valuable compound for further research and development in various fields.
Biological Activity
N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)propionamide, a complex organic compound, has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
1. Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Ring : The pyridazine moiety is synthesized through the reaction of hydrazine with suitable dicarbonyl compounds.
- Introduction of the Sulfonamide Group : This is achieved by reacting the intermediate with sulfonyl chlorides in the presence of bases like triethylamine.
- Attachment of Methoxy and Propionamide Groups : Methoxy groups are introduced via methylation reactions, while the propionamide group is added through acylation reactions.
2.1 Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives containing thiazole and piperazine structures showed moderate to excellent antimicrobial activity against various bacterial strains .
Compound | Activity Type | MIC (µg/mL) |
---|---|---|
Compound A | Antibacterial | 10 |
Compound B | Antifungal | 20 |
This compound | TBD | TBD |
2.2 Anticancer Activity
Studies have shown that similar compounds can inhibit cancer cell proliferation. For example, a molecular hybrid derived from sulfonamide exhibited antiproliferative effects on several cancer cell lines, including MCF7 (breast carcinoma), with IC50 values in the nanomolar range .
Cell Line | IC50 (nM) |
---|---|
HT-29 | 50 |
M21 | 75 |
MCF7 | 100 |
The mechanism by which this compound exerts its biological effects primarily involves inhibition of key enzymes in metabolic pathways:
- Inhibition of Dihydropteroate Synthase : Similar sulfonamide compounds inhibit this enzyme, disrupting folic acid synthesis in bacteria, which is crucial for their growth and reproduction .
4. Case Studies
Several case studies have documented the efficacy of related compounds:
- Antimicrobial Efficacy Study : A series of synthesized thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL .
- Anticancer Evaluation : In a study involving various cancer cell lines, compounds structurally related to this compound demonstrated significant inhibition of cell growth and induced apoptosis through cell cycle arrest mechanisms .
Properties
IUPAC Name |
N-[4-[[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-4-20(26)22-16-7-9-17(10-8-16)30(27,28)25-19-13-15(6-5-14(19)2)18-11-12-21(29-3)24-23-18/h5-13,25H,4H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHKZMQSFSXVDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NN=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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